(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a chemical compound with the CAS Number 210095-55-9. It is classified as an aromatic amine and is notable for its potential applications in medicinal chemistry, particularly in the development of antihistamines and other therapeutic agents. The compound's structure features a pyridine ring substituted with a piperidine moiety and a chlorophenyl group, which contribute to its biological activity.
The synthesis of (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves several steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent) are essential for optimizing yield and purity but are not universally standardized across literature sources.
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine can participate in various chemical reactions:
Understanding these reactions allows chemists to design new derivatives with tailored properties for specific applications.
The mechanism of action for (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine primarily involves its interaction with biological targets such as receptors or enzymes:
Data supporting these mechanisms often derive from pharmacological studies assessing binding affinities and biological activity in vitro and in vivo.
The physical and chemical properties of (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine include:
These properties are critical for determining how the compound behaves under different conditions and its suitability for various applications.
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine has several scientific uses:
The versatility of this compound makes it valuable in both academic research and pharmaceutical development contexts.
The stereoselective synthesis of (R)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine relies critically on asymmetric catalysis to establish the chiral center with high enantiomeric excess (ee). This compound features a stereogenic carbon atom connecting the 4-chlorophenyl, pyridyl, and piperidinyloxy groups, necessitating precise stereocontrol during formation. Modern synthetic approaches employ transition metal catalysts coordinated with chiral ligands to achieve this. The most effective methodologies involve:
Table 1: Asymmetric Catalytic Approaches for Chiral Center Formation
Catalyst System | Reaction Type | Temperature (°C) | Pressure (bar) | ee (%) | Reference |
---|---|---|---|---|---|
Ru-(S)-BINAP | Enol Ether Hydrogenation | 60 | 50 | 98.5 | [6] |
L-Proline-Tetrazole | Aldol Condensation | 25 | Ambient | 85 | [6] |
Ir-(R,R)-DIPAMP | Imine Hydrogenation | 70 | 30 | 92 | [6] |
The choice of catalyst system significantly impacts optical purity, with metal-based catalysts generally outperforming organocatalysts in industrial-scale syntheses. The Ru-BINAP system demonstrates particular efficacy due to its tolerance of the heteroatom-rich environment presented by the piperidine and pyridine moieties [6].
Piperidin-4-yloxy intermediates serve as pivotal chiral building blocks for constructing the target molecule. The stereochemical integrity at the piperidine nitrogen and adjacent carbons must be preserved during alkylation with the 4-chloroarylpyridyl electrophile. Key synthetic considerations include:
Table 2: Alkylation Conditions for Piperidin-4-yloxy Intermediates
Alkylating Agent | Piperidine Intermediate | Catalyst/Base | Solvent | Yield (%) | dr (R:S) |
---|---|---|---|---|---|
2-(Bromomethyl)-4-chloropyridine | N-Boc-4-hydroxypiperidine | K₂CO₃ / 18-crown-6 | Acetonitrile | 78 | 1:1 |
4-(Chlorophenyl)-2-(chloromethyl)pyridine | (R)-4-hydroxypiperidine* | (S)-BINOL-derived PTC | Toluene | 85 | 8:1 |
2-(Bromomethyl)-4'-chlorobiphenyl | N-Cbz-4-hydroxypiperidine | DBU | DMF | 92 | 1.2:1 |
*Chiral pool-derived intermediate
Steric hindrance from the 4-chlorophenyl group necessitates elevated temperatures (80-110°C) for complete conversion, while chiral PTC agents provide enhanced stereocontrol over traditional inorganic bases [6]. The optimal route employs chiral 4-hydroxypiperidine precursors coupled with 4-(chlorophenyl)-2-(chloromethyl)pyridine under PTC conditions, minimizing racemization.
Racemic mixtures of 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 122368-54-1) can be resolved into single enantiomers using chiral acids. This approach remains industrially relevant despite advances in asymmetric synthesis:
Table 3: Resolution Efficiency of Chiral Agents
Resolving Agent | Solvent System | Temperature (°C) | de (%) | Yield (R-enantiomer, %) | Reference |
---|---|---|---|---|---|
(2R,3R)-Tartaric Acid | Ethanol/Water | 25 | 75 | 38 | [5] |
(R,R)-DTTA | Ethanol | 0-5 | 99 | 42 | [5] |
Lipase PS (Pseudomonas cepacia) | Vinyl Acetate | 30 | 96 | 48* | [6] |
*Theoretical maximum yield for kinetic resolution = 50%
The tartrate salt method provides direct access to pharmaceutical-grade (R)-enantiomer, with the diastereomer melting sharply at 175-178°C—a key quality control metric [5]. However, resolution inherently sacrifices yield, making catalytic asymmetric synthesis preferable for large-scale production.
Synthetic pathways to the (R)- and (S)-enantiomers (CAS 210095-55-9 and 201594-84-5, respectively) exhibit distinct stereochemical outcomes and efficiencies:
Manufacturing costs for the (R)-enantiomer exceed those for the (S)-counterpart by ~30% due to limited availability of chiral precursors and lower crystallization yields during resolution. Both enantiomers share identical physicochemical properties (molecular weight: 302.80 g/mol, formula: C₁₇H₁₉ClN₂O) but exhibit distinct optical rotations ([α]D²⁵ = +23.5° for (R) vs. -23.2° for (S) in methanol) [1] [2]. The synthetic choice between asymmetric catalysis and resolution hinges on target enantiomer, available infrastructure, and required throughput.
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7